2-(Methylsulfanyl)-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a methylsulfanyl group, often using methylthiol or a related reagent.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under certain conditions to form dihydropyrimidines.
Substitution: Various substituents on the pyrimidine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying biological pathways.
Medicine: Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Methylsulfanyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
The presence of both the methylsulfanyl and trifluoromethylpiperidinyl groups on the pyrimidine ring makes 2-(Methylsulfanyl)-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine unique. These functional groups can impart specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14F3N3S |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
2-methylsulfanyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C11H14F3N3S/c1-18-10-15-5-2-9(16-10)17-6-3-8(4-7-17)11(12,13)14/h2,5,8H,3-4,6-7H2,1H3 |
InChI Key |
CFHZTXNLYWJUGX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
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